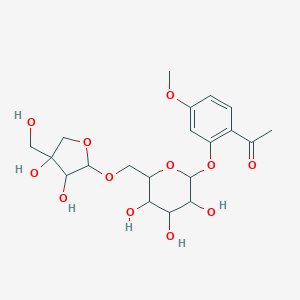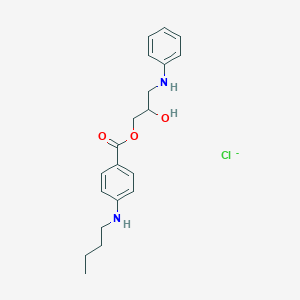
Azane; iron; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane; iron; sulfuric acid, also known as ammonium iron(II) sulfate, is a blue-green crystalline solid. It is a double salt of iron(II) sulfate and ammonium sulfate and is commonly referred to as Mohr’s salt. This compound is known for its stability and resistance to oxidation, making it a valuable reagent in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azane; iron; sulfuric acid can be synthesized by dissolving iron(II) sulfate heptahydrate and ammonium sulfate in water, followed by the addition of sulfuric acid to the solution. The mixture is then heated to around 65°C to 80°C and allowed to crystallize upon cooling . The reaction can be represented as:
FeSO4⋅7H2O+(NH4)2SO4→FeSO4⋅(NH4)2SO4⋅6H2O+H2O
Industrial Production Methods
In industrial settings, the preparation involves dissolving iron filings in sulfuric acid, followed by the addition of ammonium sulfate. The solution is then filtered, concentrated, and allowed to crystallize. The crystals are separated by centrifugation and dried .
Análisis De Reacciones Químicas
Types of Reactions
Azane; iron; sulfuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to iron(III) sulfate in the presence of oxidizing agents.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the iron(II) ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reactions: Typically involve metal salts like copper(II) sulfate.
Major Products
Oxidation: Iron(III) sulfate.
Reduction: Iron(II) compounds with lower oxidation states.
Substitution: Formation of new metal sulfates.
Aplicaciones Científicas De Investigación
Azane; iron; sulfuric acid has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of sulfuric acid, ammonium iron(2+) salt (2:2:1) involves its ability to donate ferrous ions (Fe²⁺) in solution. These ions can participate in redox reactions, acting as either reducing agents or being oxidized to ferric ions (Fe³⁺). The presence of ammonium ions helps maintain a slightly acidic environment, which stabilizes the ferrous ions and slows down their oxidation .
Comparación Con Compuestos Similares
Similar Compounds
Iron(II) sulfate heptahydrate: Similar in providing ferrous ions but lacks the stability provided by ammonium ions.
Ammonium sulfate: Provides ammonium ions but does not supply ferrous ions.
Iron(III) sulfate: Provides ferric ions and is more prone to oxidation.
Uniqueness
Azane; iron; sulfuric acid is unique due to its stability and resistance to oxidation, which is not commonly found in other ferrous compounds. The presence of both ammonium and sulfate ions creates a stable crystalline structure that is less reactive to environmental changes .
Propiedades
Número CAS |
19864-63-2 |
|---|---|
Fórmula molecular |
C13H32N2O.2I |
Peso molecular |
170.96 g/mol |
Nombre IUPAC |
azane;iron;sulfuric acid |
InChI |
InChI=1S/Fe.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4) |
Clave InChI |
SGSXYQPXIVHYON-UHFFFAOYSA-N |
SMILES |
N.OS(=O)(=O)O.[Fe] |
SMILES canónico |
N.OS(=O)(=O)O.[Fe] |
Key on ui other cas no. |
10138-04-2 19864-63-2 |
Números CAS relacionados |
10045-89-3 (sulfate-ammonium-iron(2+)[2:2:1]) 7783-85-9 (hydrogen sulfate-ammonium-iron(2+)[2:2:1] hexahydrate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B217197.png)




![2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride](/img/structure/B217226.png)





